molecular formula C25H29FO2 B10849839 3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol

3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol

Cat. No.: B10849839
M. Wt: 380.5 g/mol
InChI Key: IKKCHJJZMJZQEO-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KM-233-M is a synthetic cannabinoid drug which is a structural analog of delta-8-tetrahydrocannabinol, the less active but more stable isomer of the active component of Cannabis. KM-233-M differs from delta-8-tetrahydrocannabinol by the pentyl side chain being replaced by a 1,1-dimethylbenzyl group. It has high binding affinity in vitro for both the cannabinoid receptor 1 and cannabinoid receptor 2, with a cannabinoid receptor 2 affinity of 0.91 nanomolar and 13-fold selectivity over the cannabinoid receptor 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KM-233-M involves the modification of the classical cannabinoid structure. The key step in the synthesis is the replacement of the pentyl side chain with a 1,1-dimethylbenzyl group. This can be achieved through a series of organic reactions including Friedel-Crafts alkylation, reduction, and cyclization reactions. The reaction conditions typically involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of KM-233-M follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

KM-233-M undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of KM-233-M can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can lead to the formation of reduced analogs with modified functional groups .

Scientific Research Applications

KM-233-M has several scientific research applications, including:

    Chemistry: KM-233-M is used as a model compound for studying the structure-activity relationships of cannabinoids.

    Biology: KM-233-M is used in biological studies to investigate the effects of cannabinoids on cellular processes.

    Medicine: KM-233-M has shown potential as a chemotherapeutic agent for the treatment of glioma, a form of brain tumor.

    Industry: KM-233-M is used in the development of new cannabinoid-based drugs and therapies.

Mechanism of Action

KM-233-M exerts its effects by binding to cannabinoid receptors in the body. It has a high affinity for cannabinoid receptor 2 and a moderate affinity for cannabinoid receptor 1. The binding of KM-233-M to these receptors activates various signaling pathways, including the mitogen-activated protein kinase pathway, the phosphoinositide 3-kinase pathway, and the protein kinase B pathway. These pathways are involved in regulating cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

KM-233-M is similar to other synthetic cannabinoids such as delta-8-tetrahydrocannabinol and delta-9-tetrahydrocannabinol. KM-233-M is unique in its structure due to the presence of the 1,1-dimethylbenzyl group. This structural modification gives KM-233-M a higher selectivity for cannabinoid receptor 2 compared to other cannabinoids .

List of Similar Compounds

  • Delta-8-tetrahydrocannabinol
  • Delta-9-tetrahydrocannabinol
  • AM-411
  • AMG-36

Properties

Molecular Formula

C25H29FO2

Molecular Weight

380.5 g/mol

IUPAC Name

(6aR,10aR)-3-[2-(3-fluorophenyl)propan-2-yl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H29FO2/c1-15-9-10-20-19(11-15)23-21(27)13-17(14-22(23)28-25(20,4)5)24(2,3)16-7-6-8-18(26)12-16/h6-9,12-14,19-20,27H,10-11H2,1-5H3/t19-,20-/m1/s1

InChI Key

IKKCHJJZMJZQEO-WOJBJXKFSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC(=CC=C4)F)O

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC(=CC=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.